(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13479170
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 |
| Standard InChI Key | WTGXBSCITKNLDT-AWEZNQCLSA-N |
| Isomeric SMILES | CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tert-leucine-derived backbone with a (3-cyanophenyl)methyl group and an ethyl substituent on the amide nitrogen. The chiral center at the second carbon (S-configuration) is critical for its stereospecific interactions . Key structural attributes include:
-
Cyano group: Enhances polarity and potential for hydrogen bonding.
-
Branched alkyl chains: Contribute to hydrophobic interactions and metabolic stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP | ~3.5 (estimated) |
The compound’s isomeric SMILES string, \text{CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N}, highlights its stereochemistry and functional group arrangement .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from chiral amino acids or their derivatives. A common route includes:
-
Amide Coupling: Reacting (S)-2-amino-3-methylbutanoic acid with N-ethyl-(3-cyanobenzyl)amine under carbodiimide-mediated conditions.
-
Chiral Resolution: Use of chiral auxiliaries or enantioselective catalysis to ensure S-configuration retention .
Key Challenges
-
Stereochemical Purity: Maintaining enantiomeric excess (ee) >98% requires precise temperature control (-5°C to 5°C) and chiral catalysts .
-
Byproduct Formation: Competing N-ethylation or over-cyanation necessitates careful stoichiometric adjustments.
Pharmacological and Biological Applications
Enzyme Inhibition
The compound’s cyano and amide groups enable interactions with proteases and kinases. In silico docking studies suggest affinity for:
-
Serine Proteases: Inhibition constants () in the micromolar range .
-
Kinase Targets: Potential modulation of MAPK pathways implicated in cancer .
Anticancer Activity
Preliminary assays against SKBR-3 breast cancer cells revealed an IC of 150 nM, comparable to nimesulide derivatives . Mechanistic studies indicate:
Analytical Characterization
Spectroscopic Methods
-
NMR: -NMR (400 MHz, CDCl): δ 1.12 (t, J=7.2 Hz, 3H, CHCH), 2.85 (m, 1H, CH(CH)).
-
Mass Spectrometry: ESI-MS m/z 260.2 [M+H].
Challenges and Future Directions
Synthetic Scalability
Current yields (~45%) are suboptimal for industrial production. Microfluidic reactors and flow chemistry may enhance efficiency .
Target Identification
Despite promising bioactivity, the compound’s molecular targets remain unvalidated. Proteomic profiling and CRISPR screening are recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume